molecular formula C13H11F3O B8363119 4-(3-(Trifluoromethyl)phenyl)cyclohex-3-enone

4-(3-(Trifluoromethyl)phenyl)cyclohex-3-enone

Cat. No. B8363119
M. Wt: 240.22 g/mol
InChI Key: IZMRQWVDBSZJGO-UHFFFAOYSA-N
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Patent
US09199946B2

Procedure details

To a solution of Intermediate 3B (1.00 g, 3.52 mmol) in DCM (5 mL) was added TFA (2.5 mL, 32. mmol). The reaction was stirred at rt for 2 h. The reaction mixture was concentrated and purified on a 24 g silica gel column eluted from 0 to 100% EtOAc in hexanes over 15 minutes to Intermediate 3C (650 mg, 2.71 mmol, 77.0% yield). LCMS=241 [M+1], RT=3.59 min (Method A).
Name
Intermediate 3B
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:9]2[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.C(O)(C(F)(F)F)=O.CCOC(C)=O>C(Cl)Cl>[F:1][C:2]([F:19])([F:20])[C:3]1[CH:4]=[C:5]([C:9]2[CH2:18][CH2:17][C:12](=[O:13])[CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Intermediate 3B
Quantity
1 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=CCC2(OCCO2)CC1)(F)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified on a 24 g silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1=CCC(CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.71 mmol
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.